![molecular formula C7H6ClN3 B1358085 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-56-3](/img/structure/B1358085.png)
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 529508-56-3 . It has a molecular weight of 167.6 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine involves a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate . This is followed by cyclodehydration to an aminopyrrole . Subsequent deprotection and condensation with formamidine afford the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is represented by the Inchi Code: 1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 . The InChI key is CBQDXECHDATNTG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a solid at room temperature . It has a molecular weight of 167.6 .
Scientific Research Applications
Kinase Inhibition
This compound is a part of several kinase inhibitors. Kinases are enzymes that modify other molecules, typically by adding phosphate groups, and are involved in many cellular processes. Inhibitors of kinases have potential applications in treating diseases such as cancer .
Anticancer Agents
Some analogs of pyrrolo triazine have been used as dual inhibitors of c-Met/VEGFR-2, which are implicated in cancer progression. These compounds may slow cellular proliferation in various human tumor cell lines .
Antiviral Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo-triazine C-nucleosides, which can inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp). This suggests potential applications in treating viral infections .
Treatment of Emerging Viruses
Some analogs have been used in the treatment of Ebola and other emerging viruses, indicating a role for this compound in antiviral research and therapy .
Inhibition of Cellular Proliferation
The compound has been identified as an EGFR inhibitor that can slow cellular proliferation, particularly in the human colon tumor cell line .
Hedgehog Signaling Pathway Inhibition
It has been identified as an inhibitor of the hedgehog (Hh) signaling pathway, which is important in many aspects of embryonic development. Abnormal activation of this pathway can lead to cancer .
Aurora Kinase Inhibition
It serves as a pan-Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition is another promising approach to cancer therapy .
EGFR and HER2 Protein Tyrosine Dual Inhibition
The compound has been found to inhibit both EGFR and HER2 protein tyrosine kinases, which are often overexpressed in certain types of breast cancer .
Safety And Hazards
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has potential applications in targeted therapies for diseases such as cancer . The development of kinase inhibitors containing the pyrrolo[2,1-f][1,2,4]triazine scaffold is an area of ongoing research .
properties
IUPAC Name |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDXECHDATNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619220 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
529508-56-3 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine described in the research?
A1: The research highlights a novel synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine that boasts several advantages. Firstly, the reaction conditions are mild, which is often desirable in organic synthesis to minimize unwanted side reactions. Secondly, each step in the synthesis exhibits a high yield, culminating in a total yield of 72.1% []. This high yield makes the process efficient and cost-effective. The authors suggest that these factors make the method suitable for large-scale production [].
Q2: Can you elaborate on the steps involved in this synthetic method?
A2: The synthesis begins with a compound designated as compound VIII and utilizes methyl trioctyl ammonium chloride (Aliquat336) as a catalyst. This catalyst facilitates the in-situ generation of chloramine (NH2Cl) which then reacts with compound VIII in an N-amination reaction to produce compound IX []. Subsequently, compound IX undergoes a ring closure reaction in the presence of formamide, resulting in the formation of compound VII []. The final step involves reacting compound VII with phosphorus oxychloride (POCl3), using DIPEA as an acid binding agent and toluene as a solvent, ultimately yielding the desired 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine [].
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